molecular formula C17H19NO3 B5378155 2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide

2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide

Cat. No.: B5378155
M. Wt: 285.34 g/mol
InChI Key: NDBRTTOXZHRQGQ-UHFFFAOYSA-N
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Description

2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenoxy group substituted with two methyl groups at positions 2 and 5, and a hydroxyphenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylphenol with 3-hydroxybenzoyl chloride in the presence of a base such as pyridine to form the corresponding ester. This ester is then subjected to amidation using propanamide under suitable conditions to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, recrystallization, and purification using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

    Oxidation: Formation of ketone or quinone derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Introduction of various substituents on the phenoxy group.

Scientific Research Applications

2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide
  • 2-(2,5-dimethylphenoxy)-N-(4-hydroxyphenyl)propanamide
  • 2-(2,5-dimethylphenoxy)-N-(3-methoxyphenyl)propanamide

Uniqueness

2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide is unique due to the specific positioning of the methyl and hydroxy groups, which can influence its chemical reactivity and biological activity. The presence of both electron-donating and electron-withdrawing groups in the molecule provides a balance that can be exploited in various chemical and biological applications.

Properties

IUPAC Name

2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-11-7-8-12(2)16(9-11)21-13(3)17(20)18-14-5-4-6-15(19)10-14/h4-10,13,19H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBRTTOXZHRQGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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